![molecular formula C14H15NO B3142570 N-Benzyl-N-(2-methoxyphenyl)amine CAS No. 50798-94-2](/img/structure/B3142570.png)
N-Benzyl-N-(2-methoxyphenyl)amine
Overview
Description
N-Benzyl-N-(2-methoxyphenyl)amine is a chemical compound with the molecular formula C14H15NO and a molecular weight of 213.28 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of N-Benzyl-N-(2-methoxyphenyl)amine consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
N-Benzyl-N-(2-methoxyphenyl)amine has a predicted melting point of 95.82°C and a predicted boiling point of 326.87°C at 760 mmHg. It has a predicted density of 1.10 g/cm3 and a predicted refractive index of n20D 1.61 .Scientific Research Applications
Laccase Catalysis
N-Benzyl-N-(2-methoxyphenyl)amine can be used in laccase catalysis. Laccase is a multicopper oxidase that has been widely investigated for its mild and efficient oxidation of substrates . The tertiary amine of the N-benzyl group in N-Benzyl-N-(2-methoxyphenyl)amine has significant steric hindrance, which results in low efficiency in the benzyl removal of tertiary amines by laccase . However, fungal laccases with the highest E0 have been found to catalyze secondary N-benzyl removal effectively .
Amine Protection/Deprotection
N-Benzyl-N-(2-methoxyphenyl)amine can be used in the protection and deprotection of amino groups. Organic amines are generally protected through carbamate bond-mediated cappings . The chemically stable urea linkage can be suitably employed for protection/deprotection of amino groups . The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group .
Psychoactive Substance Metabolism
N-Benzyl-N-(2-methoxyphenyl)amine can be used in the study of the metabolism of psychoactive substances. For instance, 25I-NBOMe, a new psychoactive substance, is a potent 5-HT 2A receptor agonist with strong hallucinogenic potential . The metabolism of such substances can be studied using N-Benzyl-N-(2-methoxyphenyl)amine .
Rational Engineering of Recombinant Cells
N-Benzyl-N-(2-methoxyphenyl)amine can be used in the rational engineering of recombinant cells. For instance, recombinant cells coexpressing Mes IRED and GDH can be constructed, enabling the expression of both enzymes within a single cell for biotransformation .
properties
IUPAC Name |
N-benzyl-2-methoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCREIAATRYJNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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